molecular formula C21H17ClN6O2 B2874664 8-(2-Chlorophenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921855-77-8

8-(2-Chlorophenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2874664
CAS RN: 921855-77-8
M. Wt: 420.86
InChI Key: MTPQKBICZAIQAC-UHFFFAOYSA-N
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Description

The compound “8-(2-Chlorophenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione” is a complex organic molecule that contains several functional groups and rings. It has a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The phenyl rings might undergo electrophilic aromatic substitution reactions, and the purine ring might be involved in various nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence its solubility, melting point, boiling point, and other physical and chemical properties .

Scientific Research Applications

Anticancer and Antitumor Activity

Triazole derivatives have been synthesized and examined for their biological activities, showing potential as antitumor agents. For instance, some novel halogenated purines and pseudopurines with diverse aryl-substituted 1,2,3-triazoles demonstrated selective cytostatic effects on various cancer cell lines, highlighting the potential of triazole derivatives in cancer research (Bistrović et al., 2017).

Antimicrobial Activities

Triazole compounds, such as those derived from 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have been synthesized and found to possess good or moderate activities against various microorganisms, suggesting their use as antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

Triazole derivatives have also been studied for their corrosion inhibition properties. For example, the efficiency of a new triazole derivative was evaluated for the corrosion inhibition of mild steel in acidic media, with some derivatives demonstrating very good inhibition efficiency (Lagrenée et al., 2002). This indicates the potential application of these compounds in protecting metals from corrosion.

Drug Synthesis and Pharmacological Properties

The synthesis of triazole derivatives and their evaluation for various pharmacological properties, including solubility, thermodynamics, and partitioning processes in biologically relevant solvents, has been a significant area of research. These studies are crucial for developing new drugs with optimal pharmacokinetic properties (Volkova et al., 2020).

Material Science and Surface Chemistry

Research has also extended into the material science domain, where triazole derivatives are explored for their adsorption behavior and interactions with surfaces in various media. This includes understanding their adsorption isotherms and thermodynamic parameters to glean insights into their inhibitory behavior and surface interactions (Bentiss et al., 2007).

Mechanism of Action

Without specific studies or literature, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling “8-(2-Chlorophenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione” would require appropriate safety measures. Without specific information, it’s safe to assume that it should be handled with care to avoid ingestion, inhalation, or contact with skin and eyes.

Future Directions

The study and development of new chemical compounds is a vast field with many potential directions. This particular compound, with its complex structure and functional groups, could be of interest in various areas such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

8-(2-chlorophenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O2/c1-12-7-9-13(10-8-12)11-27-16-18(29)23-21(30)26(2)19(16)28-17(24-25-20(27)28)14-5-3-4-6-15(14)22/h3-10H,11H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPQKBICZAIQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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